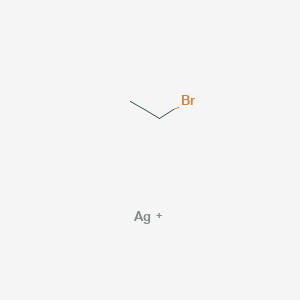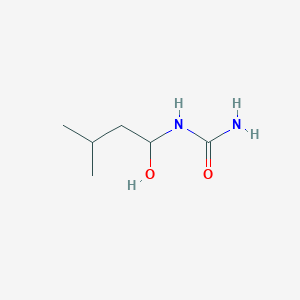
N-(1-Hydroxy-3-methylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Hydroxy-3-methylbutyl)urea is a compound that belongs to the class of N-substituted ureas. These compounds are characterized by the presence of a urea group (NH2-CO-NH2) substituted with various functional groups. This compound is particularly interesting due to its unique structure, which includes a hydroxy group and a methyl group attached to a butyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-Hydroxy-3-methylbutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity. The reaction conditions involve stirring the amine and potassium isocyanate in water at room temperature for several hours .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions can be carried out on a large scale, and the desired isocyanate or carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly due to the use of phosgene, a toxic and hazardous chemical .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Hydroxy-3-methylbutyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: The major product is a carbonyl compound.
Reduction: The major products are primary or secondary amines.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Applications De Recherche Scientifique
N-(1-Hydroxy-3-methylbutyl)urea has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The precise mechanism of action of N-(1-Hydroxy-3-methylbutyl)urea is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Hydroxy-2-methylpropyl)urea
- N-(1-Hydroxy-4-methylpentyl)urea
- N-(1-Hydroxy-3-ethylbutyl)urea
Uniqueness
N-(1-Hydroxy-3-methylbutyl)urea is unique due to its specific structure, which includes a hydroxy group and a methyl group attached to a butyl chain. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
64280-40-6 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(1-hydroxy-3-methylbutyl)urea |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)3-5(9)8-6(7)10/h4-5,9H,3H2,1-2H3,(H3,7,8,10) |
Clé InChI |
ZJYVXVZIGLGTSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
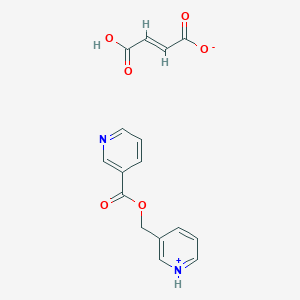
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)

![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
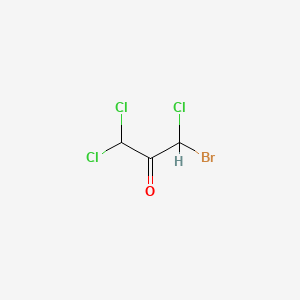
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)

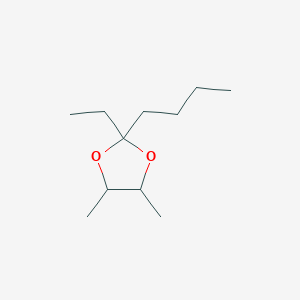
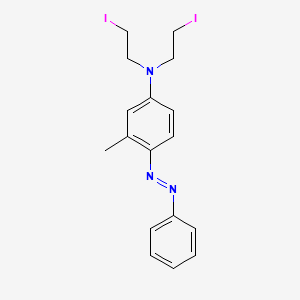
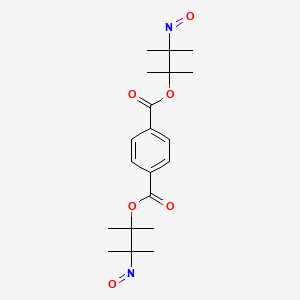

sulfanium bromide](/img/structure/B14504786.png)
